molecular formula C9H11FO2S B6314462 (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane CAS No. 1805064-34-9

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane

Cat. No.: B6314462
CAS No.: 1805064-34-9
M. Wt: 202.25 g/mol
InChI Key: SGFWXGJXIREMAT-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane (CAS: 7780-20-3) is a sulfur-containing aromatic compound characterized by a methylsulfane group attached to a phenyl ring substituted with fluorine at position 6 and methoxy groups at positions 2 and 3. Sulfane sulfur compounds, such as this, are notable for their redox activity, ability to transfer sulfane sulfur atoms, and roles in biological signaling and antioxidant defense .

Properties

IUPAC Name

1-fluoro-3,4-dimethoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)9(13-3)8(7)12-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFWXGJXIREMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with 6-fluoro-2,3-dimethoxybenzene.

    Sulfur Introduction: A methylsulfane group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a suitable sulfur donor, such as methylthiol, under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide or tetrahydrofuran are commonly used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species. Reducing agents like lithium aluminum hydride are typically used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents. Reagents such as halogens or nitrating agents are often employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.

    Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methoxy and fluorine groups, respectively. This can affect the compound’s behavior in electrophilic or nucleophilic reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane with analogous sulfane sulfur-containing phenyl derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 7780-20-3 F (6), OMe (2,3), SCH3 C9H11FO2S 202.25 Balanced electron-withdrawing (F) and donating (OMe) groups; moderate steric hindrance.
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane 2586126-29-4 F (2), OMe (6), CH3 (3), SCH3 C9H11FOS 186.24 Fluorine at position 2; methyl at 3 increases steric bulk; reduced methoxy count.
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane 1225682-91-6 F (3,6), OCH2OMe (2), SCH3 C9H10F2O2S 232.24 Two fluorines enhance electron withdrawal; methoxymethoxy group adds bulk and polarity.
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane 1823520-30-4 Br (2), F (6), CH3 (3), SCH3 C8H8BrFS 247.12 Bromine increases molecular weight and reactivity in substitution reactions.
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane N/A F (2,3), OMe (6), CH3 (4), SCH3 C9H10F2O2S 220.23 Dual fluorine substituents amplify electron withdrawal; methyl at 4 adds steric hindrance.
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane 1806346-45-1 Br (3,4), F (2), SCH3 C7H5Br2FS 307.99 High molecular weight due to bromine; strong electron-withdrawing effects.

Reactivity and Sulfane Sulfur Transfer

Sulfane sulfur compounds transfer labile sulfur atoms to nucleophiles (e.g., thiols, cyanide) via persulfidation . Substituents influence this reactivity:

  • Electron-withdrawing groups (e.g., F, Br) : Stabilize sulfane sulfur by increasing electrophilicity, enhancing reactivity with nucleophiles. For example, brominated derivatives (CAS 1823520-30-4, 1806346-45-1) exhibit faster sulfur transfer in nucleophilic substitution reactions compared to methoxylated analogs .
  • Electron-donating groups (e.g., OMe) : Reduce sulfur atom electrophilicity, slowing reactions. However, methoxy groups improve solubility in polar solvents, as seen in this compound .
  • Steric effects : Bulkier substituents (e.g., methoxymethoxy in CAS 1225682-91-6) hinder sulfur accessibility, reducing reaction rates with trapping agents like triphenylphosphine .

Physicochemical Properties

Property This compound (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
Solubility in H2O Moderate (due to OMe) Low (bulky substituents) Very low (Br increases hydrophobicity)
Boiling Point (°C) ~250–300 (estimated) ~280–320 ~300–350
Stability High (electron-donating OMe reduces oxidation) Moderate (labile methoxymethoxy group) Low (Br susceptible to photodegradation)

Biological Activity

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring with two methoxy groups and a methyl sulfide moiety. Its chemical structure can be represented as follows:

C10H12FO2S\text{C}_{10}\text{H}_{12}\text{F}\text{O}_2\text{S}

The biological activity of this compound is hypothesized to involve interaction with specific receptors in the central nervous system. Similar compounds have been reported to act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders including schizophrenia and anxiety disorders.

Target Receptors

  • mGluR5 : Modulation of this receptor can enhance synaptic plasticity and neuronal excitability, potentially leading to therapeutic effects in psychiatric conditions.

Pharmacokinetics

Preliminary studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. However, specific data on the pharmacokinetics of this compound remains limited.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence neurotransmitter systems. For instance, it may exert effects on serotonin receptors, which are critical in mood regulation and anxiety .

Case Study: Serotonin Receptor Activity

A study exploring the structure-activity relationship of phenylpiperidines indicated that modifications on the phenolic ring significantly affect agonist potency at serotonin receptors. While direct studies on our compound are lacking, insights from related compounds suggest potential activity at 5-HT receptor subtypes .

Summary of Findings

Study Aspect Findings
Mechanism of ActionPositive allosteric modulation of mGluR5; potential influence on neurotransmitter systems .
PharmacokineticsFavorable profiles suggested by similar compounds; specific data needed for confirmation.
Biological ActivityPotential modulation of serotonin receptors; further studies required for validation .

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